2,6-Dichloro-5-fluoronicotinamide

Descripción general

Descripción

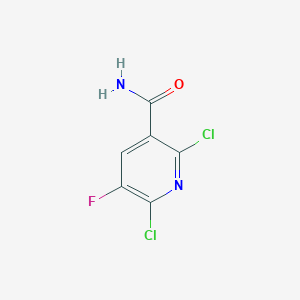

2,6-Dichloro-5-fluoronicotinamide (CAS: 113237-20-0) is a halogenated pyridine derivative with the chemical formula C₆H₃Cl₂FN₂O and a molecular weight of 223.01 g/mol. It is widely used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and antibacterial agents . Structurally, it features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxamide group at position 2. This compound is typically synthesized via hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile under acidic conditions, yielding up to 4.9% byproduct during industrial-scale production of 2,6-dichloro-5-fluoronicotinic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-5-fluoronicotinamide can be synthesized from 2,6-dichloro-5-fluoro-3-cyanopyridine. The process involves stirring a suspension of 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid at 60-65°C for 1 hour. After cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The compound is often produced under inert gas (nitrogen or argon) at controlled temperatures to ensure stability and prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-5-fluoronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of amine derivatives.

Oxidation: Formation of corresponding oxides or carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Cancer Research

DCFN has been investigated for its potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism. Inhibiting NNMT may disrupt cancer cell proliferation, making DCFN a candidate for further exploration in targeted cancer therapies.

2. Drug Development

As a synthetic intermediate, DCFN serves as a building block for developing pharmaceuticals aimed at specific diseases. Its unique structural features allow for further functionalization, which is crucial in drug discovery processes.

3. Biological Activity

Research indicates that DCFN exhibits biological activity that may modulate specific molecular targets such as enzymes or receptors. This modulation can affect cellular functions like gene expression and signaling pathways, enhancing its potential as a therapeutic agent.

Agricultural Applications

1. Insecticidal Properties

Studies have explored the insecticidal properties of DCFN against pests such as termites and mosquitoes. Initial findings suggest that it may serve as an effective biopesticide; however, more research is needed to assess its efficacy and safety for practical applications in agriculture.

Case Studies

- Inhibition of NNMT

-

Insecticidal Efficacy

- Research on the insecticidal properties of DCFN showed promising results against common agricultural pests, indicating its potential use as a biopesticide while emphasizing the need for further studies to establish safety profiles.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-5-fluoronicotinamide involves its role as an intermediate in the synthesis of RAS GTPase family inhibitors like Sotorasib. These inhibitors target the KRAS protein, which is involved in cell signaling pathways that regulate cell growth and division. By inhibiting KRAS, these compounds can prevent the proliferation of cancer cells with KRAS mutations .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table highlights structurally related nicotinamide derivatives and their key differences:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Index* | Applications |

|---|---|---|---|---|---|

| 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 | C₆H₃Cl₂FN₂O | Cl (2,6), F (5), CONH₂ (3) | 1.00 (reference) | Antibacterial agents, intermediates |

| Methyl 2,6-dichloro-5-fluoronicotinate | 189281-66-1 | C₇H₄Cl₂FNO₂ | Cl (2,6), F (5), COOCH₃ (3) | 0.94 | Agrochemical synthesis |

| 2,6-Dichloro-4-methylnicotinic acid | 62774-90-7 | C₇H₅Cl₂NO₂ | Cl (2,6), CH₃ (4), COOH (3) | 0.80 | Herbicide intermediates |

| 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | C₇HCl₂F₃N₂ | Cl (2,6), CF₃ (5), CN (3) | 0.85 | Fluorinated drug scaffolds |

| 2-Chloro-5-fluoronicotinamide | 75302-64-6 | C₆H₄ClFN₂O | Cl (2), F (5), CONH₂ (3) | 0.78 | Antiviral research |

*Similarity Index: Calculated using molecular descriptor-based algorithms (e.g., Tanimoto coefficient) .

Physicochemical Properties

- Reactivity : The carboxamide group in this compound enhances hydrogen-bonding capacity compared to ester (e.g., methyl ester) or nitrile derivatives, influencing its solubility and biological activity .

- Stability : Unlike 2,6-dichloro-5-fluoronicotinic acid (CAS: 82671-06-5), which is prone to decarboxylation under high temperatures, the amide derivative exhibits greater thermal stability due to reduced electron-withdrawing effects .

- Synthetic Yield: Industrial synthesis of this compound yields <5% as a byproduct, whereas its nitrile precursor (2,6-dichloro-5-fluoronicotinonitrile) achieves higher purity (>95%) under optimized hydrolysis conditions .

Research Findings and Industrial Data

Market and Supplier Landscape

- Purity Grades: Available in 97–99% HPLC purity, with bulk suppliers like Shanghai Houbo Biological Technology offering >1 kg quantities .

- Cost: Priced at ~$5.00/250 mg for lab-scale quantities, significantly lower than fluorinated analogues like 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile ($240.00/100 mg) .

Actividad Biológica

2,6-Dichloro-5-fluoronicotinamide (DCFN) is a synthetic compound derived from nicotinamide, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyridine ring. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and agricultural research. This article explores the biological activity of DCFN, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Chemical Formula : C₆H₃Cl₂FN₂O

- Molecular Weight : 195.01 g/mol

- CAS Number : 113237-20-0

DCFN exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and interaction with cellular pathways. Key findings include:

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : DCFN has been shown to inhibit NNMT, an enzyme involved in cellular metabolism and implicated in cancer progression. This inhibition may lead to altered gene expression and reduced tumor growth in certain cancer models .

- Antimicrobial Activity : Preliminary studies suggest that DCFN possesses antimicrobial properties, particularly against specific bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Insecticidal Properties : Research indicates that DCFN can act as an insecticide against pests like termites and mosquitoes. Its efficacy is attributed to its ability to disrupt key biological functions in these organisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| NNMT Inhibition | Reduces tumor growth by inhibiting NNMT | |

| Antimicrobial | Effective against certain bacteria | |

| Insecticidal | Active against termites and mosquitoes |

Case Study: NNMT Inhibition in Cancer Research

A study investigated the effects of DCFN on NNMT activity in cancer cell lines. Results indicated that treatment with DCFN led to a significant reduction in NNMT levels, correlating with decreased proliferation of cancer cells. This suggests potential for DCFN as a therapeutic agent in cancer treatment.

Case Study: Antimicrobial Efficacy

In a controlled assay, DCFN was tested against various bacterial strains. The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Similarity | Key Features |

|---|---|---|

| 2,6-Dichloro-5-fluoronicotinic acid | High | Contains a carboxylic acid group |

| 2-Chloro-5-fluoronicotinic acid | Moderate | Lacks one chlorine atom |

| N-Benzyl-2,6-dichloroisonicotinamide | Moderate | Contains a benzyl substituent at nitrogen |

The comparison reveals that while these compounds share structural similarities with DCFN, their biological activities differ significantly due to variations in functional groups and substituents.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-5-fluoronicotinamide, and how do reaction conditions influence yield?

Basic Research Focus

The compound is commonly synthesized via halogenation and fluorination of nicotinamide derivatives. A scalable method involves recrystallization with isopropanol and activated carbon, followed by solvent recovery via distillation and vacuum drying to achieve >90% purity . For improved efficiency, the Blaise reaction between ethyl bromoacetate and 3-cyano-2,6-dichloro-5-fluoropyridine has been optimized using methanesulfonic acid to eliminate induction periods, enabling large-scale synthesis with high reproducibility . Key variables include temperature control (60–80°C for recrystallization) and acid catalyst selection.

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data often arise from residual solvents or isomeric impurities. For this compound, ensure rigorous purification via multiple recrystallization cycles (e.g., using isopropanol) and confirm purity via HPLC with a C18 column (acetonitrile/water mobile phase). Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish between Cl/F isotopic patterns and potential adducts . If inconsistencies persist, computational modeling (DFT) of NMR chemical shifts can resolve structural ambiguities .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Basic Research Focus

Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. Monitor degradation via:

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) to detect hydrolysis byproducts.

- FTIR : Track loss of amide C=O stretch (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Karl Fischer titration : Quantify moisture uptake, which accelerates decomposition .

Q. How can researchers optimize fluorination efficiency while minimizing side reactions?

Advanced Research Focus

Fluorination at the 5-position is prone to over-halogenation. To mitigate this:

- Use Selectfluor® as a fluorinating agent in anhydrous DMF at 0–5°C to suppress Cl/F exchange.

- Employ in situ monitoring (e.g., Raman spectroscopy) to track reaction progression and halt at >85% conversion.

- Post-synthesis, utilize column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the target compound from dichloro- or trifluoro-byproducts .

Q. What are the key applications of this compound in medicinal chemistry?

Advanced Research Focus

The compound serves as a fluorinated building block for synthesizing fluoroquinolone antibiotics and kinase inhibitors. Its 5-fluoro and 2,6-dichloro substituents enhance binding to bacterial DNA gyrase and reduce off-target effects. For example:

- Fluoroquinolone derivatives : React with piperazine analogs to introduce tertiary amines, improving pharmacokinetics .

- Kinase inhibitors : Couple with heterocyclic amines via Buchwald-Hartwig amination to target EGFR or BRAF mutations .

Q. How should researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

Screen palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for Suzuki-Miyaura couplings with aryl boronic acids. Optimize:

- Solvent systems : Dioxane/water mixtures (4:1) at 80°C for 24 hours.

- Base selection : K₂CO₃ for mild conditions or Cs₂CO₃ for electron-deficient partners.

- Post-reaction analysis : Use LC-MS to quantify coupling efficiency and identify dehalogenation byproducts .

Q. What analytical techniques are critical for verifying the compound’s purity in pharmacological studies?

Basic Research Focus

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₆H₃Cl₂FN₂O: C 33.83%, H 1.42%, N 13.14%).

- Melting point : Compare to literature values (mp 82–83°C for methyl ester derivatives) .

- ¹³C NMR : Identify characteristic peaks (e.g., carbonyl at ~165 ppm, pyridine C-F at ~150 ppm) .

Q. How can computational chemistry aid in predicting the compound’s reactivity or toxicity?

Advanced Research Focus

Propiedades

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378845 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-20-0 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.